molecular formula C25H45NO9 B8095842 BnO-PEG8-CH2CH2NH2

BnO-PEG8-CH2CH2NH2

Cat. No.: B8095842
M. Wt: 503.6 g/mol
InChI Key: LLFJEMCZSIYOES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BnO-PEG8-CH2CH2NH2, also known as benzyl-polyethylene glycol-8-ethylenediamine, is a heterobifunctional polyethylene glycol compound. It consists of a benzyl group, an eight-unit polyethylene glycol chain, and an ethylenediamine moiety. This compound is widely used in various fields due to its unique properties, such as water solubility, biocompatibility, and the ability to form stable conjugates with other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BnO-PEG8-CH2CH2NH2 typically involves the following steps:

    Protection of the amine group: The ethylenediamine is first protected to prevent unwanted reactions.

    Polyethylene glycol chain attachment: The protected ethylenediamine is then reacted with polyethylene glycol (PEG) to form the PEG chain.

    Benzyl group attachment: Finally, the benzyl group is introduced to the PEG chain through a nucleophilic substitution reaction.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:

Chemical Reactions Analysis

Types of Reactions: BnO-PEG8-CH2CH2NH2 undergoes various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The amine group can be reduced to form primary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as thiols or amines are used in the presence of a base like sodium hydroxide.

Major Products:

Scientific Research Applications

BnO-PEG8-CH2CH2NH2 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of BnO-PEG8-CH2CH2NH2 involves its ability to form stable conjugates with other molecules through its functional groups. The benzyl group provides hydrophobic interactions, while the polyethylene glycol chain imparts water solubility and biocompatibility. The ethylenediamine moiety allows for further functionalization and conjugation with other molecules, enhancing the compound’s versatility in various applications .

Comparison with Similar Compounds

  • Benzyl-polyethylene glycol-9-ethylenediamine (BnO-PEG9-CH2CH2NH2)
  • Benzyl-polyethylene glycol-7-ethylenediamine (BnO-PEG7-CH2CH2NH2)

Comparison: BnO-PEG8-CH2CH2NH2 is unique due to its specific chain length and functional groups, which provide a balance between hydrophobicity and hydrophilicity. Compared to BnO-PEG9-CH2CH2NH2 and BnO-PEG7-CH2CH2NH2, this compound offers optimal solubility and stability for various applications, making it a preferred choice in many research and industrial settings .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H45NO9/c26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21-34-22-23-35-24-25-4-2-1-3-5-25/h1-5H,6-24,26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFJEMCZSIYOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H45NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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